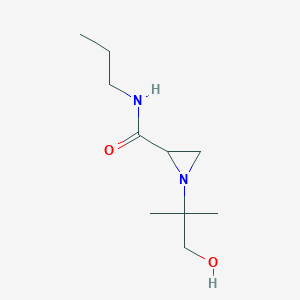![molecular formula C15H15NO6 B5176557 4-{[(6-carboxy-3-cyclohexen-1-yl)carbonyl]amino}-2-hydroxybenzoic acid](/img/structure/B5176557.png)
4-{[(6-carboxy-3-cyclohexen-1-yl)carbonyl]amino}-2-hydroxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(6-carboxy-3-cyclohexen-1-yl)carbonyl]amino}-2-hydroxybenzoic acid, also known as Urolithin C, is a naturally occurring compound found in certain fruits such as pomegranates, strawberries, and raspberries. It belongs to the class of ellagitannins, which are hydrolyzed in the gut to form urolithins. Urolithin C has gained attention in recent years due to its potential health benefits and therapeutic applications.
作用機序
4-{[(6-carboxy-3-cyclohexen-1-yl)carbonyl]amino}-2-hydroxybenzoic acid C exerts its effects through various mechanisms. It has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is a key regulator of cellular energy metabolism. 4-{[(6-carboxy-3-cyclohexen-1-yl)carbonyl]amino}-2-hydroxybenzoic acid C also activates the peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α) pathway, which is involved in mitochondrial biogenesis and function.
Biochemical and Physiological Effects:
4-{[(6-carboxy-3-cyclohexen-1-yl)carbonyl]amino}-2-hydroxybenzoic acid C has been shown to have numerous biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are key contributors to many chronic diseases such as cancer, cardiovascular disease, and neurodegenerative diseases. 4-{[(6-carboxy-3-cyclohexen-1-yl)carbonyl]amino}-2-hydroxybenzoic acid C has also been shown to improve mitochondrial function, which is important for cellular energy production and overall health.
実験室実験の利点と制限
4-{[(6-carboxy-3-cyclohexen-1-yl)carbonyl]amino}-2-hydroxybenzoic acid C has several advantages for lab experiments. It is a naturally occurring compound that can be easily synthesized from ellagic acid. It is also relatively stable and can be stored for long periods of time. However, one limitation is that urolithin C is not very soluble in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on urolithin C. One area of interest is its potential as a therapeutic agent for various diseases. Research has shown that urolithin C has anti-cancer properties and may be effective in treating certain types of cancer. It has also been shown to improve mitochondrial function and may be useful in treating mitochondrial diseases. Another area of interest is its potential as a dietary supplement. 4-{[(6-carboxy-3-cyclohexen-1-yl)carbonyl]amino}-2-hydroxybenzoic acid C is a naturally occurring compound found in certain fruits, and supplements containing urolithin C may have potential health benefits. Further research is needed to fully understand the potential benefits and limitations of urolithin C.
In conclusion, urolithin C is a naturally occurring compound with potential health benefits and therapeutic applications. Research has shown that urolithin C possesses antioxidant, anti-inflammatory, and anti-cancer properties. It has also been shown to improve mitochondrial function and promote autophagy. Further research is needed to fully understand the potential benefits and limitations of urolithin C and its future directions.
合成法
4-{[(6-carboxy-3-cyclohexen-1-yl)carbonyl]amino}-2-hydroxybenzoic acid C can be synthesized from ellagic acid, which is a polyphenol found in various fruits and nuts. The synthesis involves the hydrolysis of ellagic acid to form urolithin A, which is then converted to urolithin C through a series of chemical reactions.
科学的研究の応用
4-{[(6-carboxy-3-cyclohexen-1-yl)carbonyl]amino}-2-hydroxybenzoic acid C has been the subject of numerous scientific studies in recent years due to its potential health benefits. Research has shown that urolithin C possesses antioxidant, anti-inflammatory, and anti-cancer properties. It has also been shown to improve mitochondrial function and promote autophagy, which is the process by which cells break down and recycle damaged components.
特性
IUPAC Name |
4-[(6-carboxycyclohex-3-ene-1-carbonyl)amino]-2-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO6/c17-12-7-8(5-6-11(12)15(21)22)16-13(18)9-3-1-2-4-10(9)14(19)20/h1-2,5-7,9-10,17H,3-4H2,(H,16,18)(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAOHCKDOBBGLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)NC2=CC(=C(C=C2)C(=O)O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3,4-dichlorophenyl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B5176475.png)

![1-[(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazol-4-yl)carbonyl]azepane](/img/structure/B5176484.png)
![1-(4-ethylphenyl)-3,5-dimethyl-4-[(E)-(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B5176491.png)
![1-(2,4-dimethylphenyl)-2-{[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5176492.png)
![3-bromo-4-ethoxy-N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5176500.png)
![N-[2-(tert-butylthio)ethyl]benzenesulfonamide](/img/structure/B5176502.png)
![N-[1-(1-{[1-(4-chlorophenyl)cyclopropyl]carbonyl}-4-piperidinyl)-1H-pyrazol-5-yl]cyclopropanecarboxamide](/img/structure/B5176508.png)
![1,2-dichloro-4-[(2,5-dimethoxyphenyl)sulfonyl]benzene](/img/structure/B5176509.png)
![2-fluoro-N-({[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5176524.png)
![6-{[4-(tert-butylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone](/img/structure/B5176533.png)

![N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(2-pyridinylthio)acetamide](/img/structure/B5176542.png)
